Tosiben

Description

DIPYROCETYL is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

may be useful in treating acute lung injury

Structure

3D Structure

Properties

IUPAC Name |

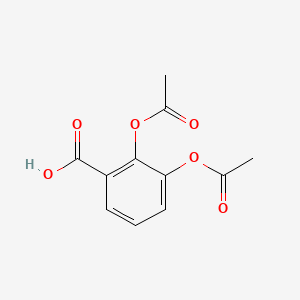

2,3-diacetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-6(12)16-9-5-3-4-8(11(14)15)10(9)17-7(2)13/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIZXMGNIUSNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045976 | |

| Record name | Dipyrocetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-79-3 | |

| Record name | Dipyrocetyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipyrocetyl [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipyrocetyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipyrocetyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipyrocetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipyrocetyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPYROCETYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF5UVE254C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tosiben (Atosiban)

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atosiban, a synthetic nonapeptide analogue of oxytocin, serves as a cornerstone in the management of preterm labor.[1] Its efficacy as a tocolytic agent stems from its targeted mechanism of action as a competitive antagonist at oxytocin and vasopressin V1a receptors.[2][3] This guide provides a comprehensive technical exploration of Atosiban's molecular interactions, the resultant downstream signaling cascades, and the physiological consequences that culminate in uterine quiescence. We will delve into the nuances of its receptor binding, its impact on intracellular second messengers, and the broader implications for uterine contractility and inflammation. This document is intended to be a definitive resource for researchers and drug development professionals seeking a deep, mechanistic understanding of Atosiban.

Introduction: The Clinical Imperative for Targeted Tocolysis

Preterm birth, defined as delivery before 37 completed weeks of gestation, remains a significant contributor to neonatal morbidity and mortality worldwide.[3] A primary driver of preterm labor is the untimely activation of uterine contractions. Oxytocin, a neurohypophysial hormone, plays a pivotal role in initiating and sustaining these contractions during term labor by binding to its receptors on myometrial cells.[4][5] Therefore, the targeted inhibition of this pathway presents a logical and effective strategy for delaying preterm birth.

Atosiban (brand name Tractocile, among others) was developed as a specific inhibitor of oxytocin- and vasopressin-mediated uterine activity.[6] It is an analogue of oxytocin with modifications at four positions, which confer its antagonistic properties.[7] Clinically, Atosiban is administered intravenously to halt premature labor, providing a critical window for the administration of corticosteroids to enhance fetal lung maturity.[6][8] Its favorable safety profile, particularly the reduced incidence of cardiovascular side effects compared to other tocolytics like β-agonists, has established it as a valuable therapeutic option.[1][9]

Molecular Target and Receptor Binding Profile

Atosiban exerts its pharmacological effects through competitive antagonism at two key G-protein coupled receptors (GPCRs): the oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR).[2][3]

Competitive Antagonism at the Oxytocin Receptor

The primary mechanism of Atosiban is its competitive binding to OTRs located on the myometrial cells of the uterus.[3][5] By occupying the receptor's binding site, Atosiban prevents the endogenous ligand, oxytocin, from initiating the signaling cascade that leads to uterine contractions.[5][9] While Atosiban is a competitive antagonist, some research suggests it may exhibit a higher affinity for the vasopressin V1a receptor than the oxytocin receptor.[10]

Vasopressin V1a Receptor Antagonism

In addition to its action on OTRs, Atosiban also acts as a competitive antagonist at vasopressin V1a receptors.[6][11] Arginine vasopressin (AVP) can also induce myometrial contractions by stimulating V1a receptors, and the concentration of these receptors is comparable to that of OTRs in the uterus.[3][12] Therefore, Atosiban's ability to block both oxytocin and vasopressin pathways contributes to its overall tocolytic efficacy.[3]

The binding domain of Atosiban on the oxytocin receptor appears to differ from that of the natural agonist, oxytocin.[13] Studies using chimeric receptors suggest that Atosiban does not bind with high affinity to the extracellular N-terminus or transmembrane regions 1 and 2 of the OTR, which are important for agonist binding.[10][13] This difference in binding sites likely contributes to its antagonistic properties.

Intracellular Signaling Pathways: The Cascade of Inhibition

The binding of Atosiban to OTRs and V1aRs initiates a cascade of intracellular events that ultimately suppress uterine contractility. The canonical signaling pathway for oxytocin involves the coupling of the OTR to Gαq/11 proteins.[14][15]

The Oxytocin-Induced Contraction Pathway:

-

Oxytocin Binding: Oxytocin binds to the OTR.

-

Gαq Activation: The OTR activates the Gαq protein.

-

PLC Activation: Gαq activates phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][16]

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][6]

-

Calcium Influx: This initial release can also stimulate the influx of extracellular Ca2+ through voltage-gated channels.[6]

-

Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of myosin light-chain kinase, resulting in myometrial muscle contraction.[16]

Atosiban's Inhibitory Mechanism:

By competitively blocking the OTR, Atosiban prevents the initiation of this entire cascade.[6][17] It directly inhibits the oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane.[6] This leads to a reduction in the release of intracellular calcium from the sarcoplasmic reticulum and a decreased influx of extracellular calcium.[6][18] The net result is a dose-dependent inhibition of both the frequency and intensity of uterine contractions, leading to uterine quiescence.[3][11] The onset of this relaxation is rapid, with a significant reduction in contractions observed within 10 minutes of administration.[6][11]

Caption: Atosiban competitively blocks the oxytocin receptor, inhibiting the downstream signaling cascade that leads to uterine contraction.

Beyond Contraction: The Role of Atosiban in Inflammatory Pathways

Recent research has unveiled a more complex role for Atosiban, extending beyond its direct tocolytic effects to the modulation of inflammatory pathways. Oxytocin itself can promote the synthesis of prostaglandins and inflammatory cytokines in the amnion, contributing to the processes of labor.[14][19]

Interestingly, some studies have shown that Atosiban, while antagonizing the Gq-mediated contractile pathway, may act as a biased agonist at the OTR, activating Gαi signaling pathways.[20][21] This Gαi activation can lead to the stimulation of the NF-κB, ERK1/2, and p38 MAPK pathways.[19][22] This, in turn, can drive the upregulation of cyclooxygenase-2 (COX-2) and the production of prostaglandins (like PGE2) and inflammatory cytokines (such as IL-6 and CCL5).[19][22]

This seemingly paradoxical pro-inflammatory effect of Atosiban is an area of active investigation.[19][22] It highlights the complexity of OTR signaling and suggests that the clinical effects of Atosiban may be a net result of both its potent tocolytic actions and its more subtle immunomodulatory properties.

Caption: Atosiban's potential biased agonism at the oxytocin receptor may activate Gαi signaling, leading to pro-inflammatory responses.

Experimental Protocols for Elucidating Atosiban's Mechanism

The mechanistic understanding of Atosiban has been built upon a foundation of rigorous in vitro and in vivo experimental methodologies.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of Atosiban for the oxytocin and vasopressin V1a receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines expressing the target receptors (e.g., human myometrium, HEK293 cells transfected with OTR or V1aR).

-

Radioligand Binding: Incubate the membrane preparations with a constant concentration of a radiolabeled ligand (e.g., [3H]oxytocin or [3H]arginine vasopressin) and varying concentrations of unlabeled Atosiban.

-

Separation and Scintillation Counting: Separate the bound from unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Atosiban concentration. The IC50 (concentration of Atosiban that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays: Measuring Intracellular Calcium Mobilization

Objective: To assess the antagonistic effect of Atosiban on oxytocin-induced intracellular calcium release.

Methodology:

-

Cell Culture and Loading: Culture myometrial cells or other suitable cell lines expressing OTRs. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Fluorometric Measurement: Place the cells in a fluorometer and measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2).

-

Stimulation and Inhibition: Add oxytocin to the cells to induce an increase in intracellular calcium, which is detected as a change in the fluorescence ratio. In parallel experiments, pre-incubate the cells with varying concentrations of Atosiban before adding oxytocin.

-

Data Analysis: Quantify the peak calcium response in the presence and absence of Atosiban. Plot the percentage of inhibition against the Atosiban concentration to determine the IC50 for functional antagonism.

Pharmacodynamic and Clinical Implications

The pharmacodynamic profile of Atosiban is characterized by a rapid onset of action and a relatively short half-life.[17] In clinical trials, Atosiban has been shown to be as effective as β-agonists in delaying delivery for 48 hours and 7 days, but with a significantly better maternal safety profile.[9] The most commonly reported side effect is nausea.[6]

Quantitative Data Summary:

| Parameter | Value | Source(s) |

| Onset of Uterine Relaxation | Within 10 minutes | [6][11] |

| Plasma Protein Binding | 46-48% in pregnant women | [7] |

| IC50 (inhibition of oxytocin-induced Ca2+ increase) | 5 nM | |

| Inhibition Constant (Ki) for OTR | ~10 nmol/L | [23] |

Conclusion and Future Directions

Atosiban's mechanism of action is a well-defined example of targeted pharmacological intervention. Its competitive antagonism at oxytocin and vasopressin V1a receptors effectively uncouples the hormonal signals of labor from the physiological response of uterine contraction. This provides a crucial therapeutic window for improving neonatal outcomes in cases of preterm labor.

Future research should continue to explore the nuances of Atosiban's interaction with the oxytocin receptor, particularly its potential for biased agonism and the clinical relevance of its effects on inflammatory pathways. A deeper understanding of these complexities could pave the way for the development of next-generation tocolytics with even greater specificity and efficacy.

References

- Vertex AI Search.

- Wikipedia.

- PubMed. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling.

- PubMed.

- MIMS Philippines. Atosiban: Uses, Dosage, Side Effects and More.

- Creative Diagnostics.

- PubMed Central. An overview of the oxytocin-oxytocin receptor signaling network.

- Patsnap Synapse.

- PubMed Central.

- PubMed. The Oxytocin Receptor: From Intracellular Signaling to Behavior.

- NIH. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem.

- Frontiers. Oxytocin Receptor Signaling in Vascular Function and Stroke.

- Immunoway.

- Atosiban SUN 6.75 mg/0.9 ml solution for injection.

- International Journal of Reproduction, Contraception, Obstetrics and Gynecology. Atosiban: a comprehensive approach to preterm labour management.

- PubMed.

- ResearchGate. (PDF) The Oxytocin Receptor Antagonist Atosiban Inhibits Cell Growth via a "Biased Agonist" Mechanism.

- PubMed. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism.

- Great Britain Journals Press. Oxytocin Antagonist Atosiban for the Treatment of Preterm Labor: Clinical Trial Evidence.

- ResearchGate. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via Gαi signaling.

- MedPath.

- R&D Systems. Atosiban | Oxytocin Receptor Antagonists.

- Oxford Academic. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† | Biology of Reproduction.

- ResearchGate. (PDF) Oxytocin Antagonist Atosiban for the Treatment of Preterm Labor: Clinical Trial Evidence.

- Atosiban for Preterm Birth: Prolongs labour but not Neon

- PubMed. Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and carbetocin.

- PubMed Central. Oxytocin Inhibits the Membrane Depolarization-Induced Increase in Intracellular Calcium in Capsaicin Sensitive Sensory Neurons: A Peripheral Mechanism of Analgesic Action.

- PubMed. Potential use of oxytocin and vasopressin V1a antagonists in the treatment of preterm labour and primary dysmenorrhoea.

- Dr.Oracle. What is the efficacy of Atosiban (oxytocin/vasopressin receptor antagonist)

- PubMed Central. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents.

- NIH. Critical appraisal and clinical utility of atosiban in the management of preterm labor.

- PubMed Central. The oxytocin/vasopressin receptor antagonist atosiban delays the gastric emptying of a semisolid meal compared to saline in human.

- Tocris Bioscience.

- A randomized double blind comparison of atosiban in patients undergoing IVF tre

- NIH.

- PubMed. Oxytocin inhibits the membrane depolarization-induced increase in intracellular calcium in capsaicin sensitive sensory neurons: a peripheral mechanism of analgesic action.

- ResearchGate. Tocolysis with atosiban: Experience in the management of premature labor before 24 weeks of pregnancy.

- PubMed. An oxytocin receptor antagonist (atosiban) in the treatment of preterm labor: a randomized, double-blind, placebo-controlled trial with tocolytic rescue.

- Atosiban effectively and safely delays preterm birth; major European launch reported.

- The effects of oxytocin and atosiban on the modulation of heart r

- OAText. Two cycles of Atosiban in preventing preterm birth in twin pregnancies.

Sources

- 1. trial.medpath.com [trial.medpath.com]

- 2. nbinno.com [nbinno.com]

- 3. ijrcog.org [ijrcog.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]

- 6. Atosiban - Wikipedia [en.wikipedia.org]

- 7. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Potential use of oxytocin and vasopressin V1a antagonists in the treatment of preterm labour and primary dysmenorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxytocin signaling pathway - Endocrine system - Immunoway [immunoway.com]

- 16. Critical appraisal and clinical utility of atosiban in the management of preterm labor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mims.com [mims.com]

- 18. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

Atosiban as a Biased Agonist at the Oxytocin Receptor

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR), is a critical regulator of uterine contractility and social behaviors. Its signaling is pleiotropic, primarily mediated through Gαq/11 and β-arrestin pathways. While the native ligand, oxytocin, activates both pathways, the concept of biased agonism—the ability of a ligand to preferentially activate one signaling cascade over another—has opened new avenues for therapeutic intervention. Atosiban, clinically used as an antagonist to suppress preterm labor, is a paradigmatic example of a biased agonist at the OTR. This guide provides a detailed exploration of the molecular mechanisms underpinning Atosiban's biased agonism, offering in-depth experimental protocols for its characterization and a framework for interpreting the resulting data.

The Oxytocin Receptor Signaling Nexus

The OTR's canonical signaling pathway involves its activation by oxytocin, leading to the coupling of the Gαq/11 protein. This initiates a cascade starting with the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), collectively leading to smooth muscle contraction.

Simultaneously, agonist binding promotes the phosphorylation of the receptor's intracellular domains by G-protein coupled receptor kinases (GRKs). This phosphorylation event serves as a docking site for β-arrestin proteins, which sterically hinder further G-protein coupling, leading to signal desensitization. However, β-arrestin also acts as a scaffold for a distinct set of signaling proteins, initiating a G-protein-independent signaling wave, which can have diverse cellular consequences.

Figure 1: Oxytocin receptor signaling pathways.

Atosiban's Biased Agonism: A Mechanistic Overview

Atosiban is structurally similar to oxytocin but with key modifications that alter its interaction with the OTR. This results in a ligand that, while effectively blocking the Gαq/11-mediated pathway responsible for uterine contractions, demonstrates a preference for the β-arrestin pathway. This phenomenon is the essence of biased agonism. The molecular basis for this bias is thought to lie in the distinct conformational changes induced in the receptor upon ligand binding. Oxytocin binding stabilizes a receptor conformation that is competent for both G-protein and β-arrestin interaction. In contrast, Atosiban is proposed to induce a conformation that, while impeding efficient G-protein coupling, still allows for GRK-mediated phosphorylation and subsequent β-arrestin recruitment.

Experimental Characterization of Atosiban's Bias

A definitive characterization of Atosiban's biased agonism requires a multi-assay approach to quantify the engagement of both the G-protein and β-arrestin pathways. Below are detailed protocols for key experiments.

Quantifying G-Protein Pathway Activation: Intracellular Calcium Mobilization Assay

This assay measures the immediate downstream effect of Gαq/11 activation—the release of intracellular calcium.

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the human oxytocin receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Plating: Seed the cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate overnight.

-

Dye Loading: Wash the cells with HBSS and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

-

Compound Preparation: Prepare a serial dilution of Atosiban and a reference agonist (Oxytocin) in HBSS.

-

Signal Measurement: Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence. Inject the compound dilutions and immediately begin kinetic reading of fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) for at least 180 seconds.

-

Data Analysis: For each concentration, calculate the peak fluorescence response minus the baseline. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the EC50 and Emax values.

Quantifying β-Arrestin Recruitment: BRET or FRET-based Assays

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to measure protein-protein interactions in live cells.

Protocol (BRET Example):

-

Constructs: Co-transfect HEK293 cells with plasmids encoding the OTR fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP).

-

Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.

-

Substrate Addition: Prior to the assay, replace the culture medium with HBSS and add the RLuc substrate (e.g., coelenterazine h).

-

Compound Treatment: Add serial dilutions of Atosiban and Oxytocin to the wells.

-

Signal Measurement: Measure the luminescence at two wavelengths simultaneously using a BRET-compatible plate reader: one for the RLuc donor (e.g., 480 nm) and one for the YFP acceptor (e.g., 530 nm).

-

Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Plot the change in BRET ratio against the ligand concentration and fit the data to determine EC50 and Emax.

Figure 2: Workflow for characterizing biased agonism.

Data Interpretation and Bias Quantification

The data from these assays will allow for a quantitative comparison of Atosiban's activity at the G-protein and β-arrestin pathways relative to the endogenous ligand, oxytocin.

Data Summary Table:

| Ligand | Gαq/11 Pathway (Calcium) | β-Arrestin Pathway (BRET) |

| EC50 (nM) | Emax (%) | |

| Oxytocin | Value | 100 |

| Atosiban | Value | Value |

Bias Calculation:

Several methods exist to quantify bias. A common approach is the calculation of a "bias factor," which normalizes the activity of the biased ligand to that of a reference agonist. One such method involves calculating the ratio of the potency (EC50) and efficacy (Emax) for each pathway.

A simplified approach is to calculate the "transduction ratio" (τ/KA) for each pathway and then determine the ratio of these values between the two pathways for Atosiban, normalized to the same ratio for Oxytocin. This provides a quantitative measure of the degree to which Atosiban favors one pathway over the other.

Concluding Remarks

The characterization of Atosiban as a biased agonist at the oxytocin receptor provides a compelling case study in modern pharmacology. It underscores the principle that a ligand's interaction with a receptor is not a simple on/off switch but rather a nuanced modulation of conformational states that can be selectively harnessed for therapeutic benefit. The experimental framework provided here offers a robust starting point for researchers seeking to explore the fascinating world of biased agonism, not only for the OTR but for the broader landscape of GPCR drug discovery.

References

-

Title: Biased Agonism at the Oxytocin Receptor Source: Frontiers in Endocrinology URL: [Link]

-

Title: Molecular mechanism of biased agonism at the oxytocin receptor Source: Nature Communications URL: [Link]

-

Title: Biased agonism of the oxytocin receptor Source: Molecular and Cellular Endocrinology URL: [Link]

-

Title: A review of atosiban for the treatment of preterm labor Source: Expert Opinion on Pharmacotherapy URL: [Link]

-

Title: The Oxytocin Receptor: A Target for Improving Social Function in Psychiatric Disorders Source: Current Pharmaceutical Design URL: [Link]

An In-depth Technical Guide to the Modulation of Pro-inflammatory Pathways by Tofacitinib and Atosiban

A Note on "Tosiben": The term "this compound" does not correspond to a recognized compound in major pharmacological and scientific databases. This guide proceeds under the expert assumption that the intended topic may be one of two well-documented drugs with similar-sounding names that have significant effects on inflammatory pathways: Tofacitinib , a Janus kinase (JAK) inhibitor, or Atosiban , an oxytocin receptor antagonist. Both compounds offer compelling, albeit distinct, case studies in the modulation of pro-inflammatory signaling and are detailed herein for a comprehensive understanding.

Part 1: Tofacitinib - A Targeted Synthetic Inhibitor of the JAK-STAT Signaling Cascade

Introduction and Therapeutic Context

Tofacitinib (marketed as Xeljanz®) is an orally administered, targeted synthetic disease-modifying antirheumatic drug (tsDMARD).[1] It is primarily indicated for the treatment of moderate to severe rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[2][3] Its mechanism centers on the disruption of a critical intracellular signaling pathway that is central to the action of numerous pro-inflammatory cytokines, representing a significant advancement from traditional biologic agents that target single extracellular cytokines.[2][4]

Core Mechanism of Action: Inhibition of Janus Kinases (JAKs)

The primary molecular target of Tofacitinib is the Janus kinase (JAK) family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[5] Many pro-inflammatory cytokines, including several interleukins (ILs) and interferons (IFNs), rely on the JAK-STAT (Signal Transducer and Activator of Transcription) pathway to transmit their signals from the cell surface receptor to the nucleus.[1]

The process is initiated when a cytokine binds to its corresponding receptor, leading to the recruitment and activation of associated JAKs.[5] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, the JAKs phosphorylate the STATs, which then dimerize and translocate to the nucleus to act as transcription factors, driving the expression of genes involved in inflammation and immune responses.[5]

Tofacitinib functions as a potent, competitive inhibitor at the ATP-binding site of JAKs, with a higher affinity for JAK1 and JAK3 over JAK2.[1][5] By blocking the phosphorylation and activation of STATs, Tofacitinib effectively interrupts this signaling cascade, leading to a broad reduction in the production of inflammatory mediators.[5]

Visualization: The JAK-STAT Pathway and Tofacitinib's Point of Intervention

Experimental Protocol: Assessing Tofacitinib's Efficacy via Cytokine Quantification (ELISA)

This protocol outlines a method to quantify the inhibitory effect of Tofacitinib on cytokine production in stimulated peripheral blood mononuclear cells (PBMCs).

Objective: To measure the reduction in TNF-α and IL-6 secretion from LPS-stimulated PBMCs following treatment with Tofacitinib.

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Tofacitinib Pre-treatment: Pre-treat cells with varying concentrations of Tofacitinib (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 2 hours.

-

Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response. Include an unstimulated control group.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant for analysis.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with capture antibodies for human TNF-α and IL-6 overnight at 4°C.[6][7]

-

Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with 1% BSA in PBS for 1 hour at room temperature.[6]

-

Add collected supernatants and standard dilutions of recombinant TNF-α and IL-6 to the plate. Incubate for 2 hours at room temperature.[8]

-

Wash, then add biotinylated detection antibodies for 1 hour.

-

Wash, then add streptavidin-HRP conjugate for 30 minutes.

-

Wash, then add TMB substrate and incubate until color develops. Stop the reaction with 2N H2SO4.[8]

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve. Compare the cytokine levels in Tofacitinib-treated groups to the vehicle control.

Part 2: Atosiban - An Oxytocin Receptor Antagonist with Tissue-Specific Inflammatory Duality

Introduction and Therapeutic Context

Atosiban (marketed as Tractocile®) is an antagonist of the oxytocin and vasopressin receptors. It is used intravenously to delay imminent preterm labor.[9] While its primary function is tocolytic (labor-repressing), research has uncovered complex, tissue-dependent effects on pro-inflammatory signaling pathways, challenging its classification as a simple receptor blocker.

A Dichotomous Mechanism: Pro- vs. Anti-inflammatory Actions

The inflammatory effects of Atosiban are not uniform and depend critically on the cellular context, particularly within different tissues of the human uterus during pregnancy.

A) Pro-inflammatory Action in Human Amnion: In primary human amniocytes, Atosiban has been shown to paradoxically activate pro-inflammatory pathways.[9][10] Instead of simply blocking the oxytocin receptor (OTR), it appears to induce signaling through a Gαi protein-coupled pathway (distinct from oxytocin's typical Gαq pathway). This Gαi signaling activates key inflammatory transcription factors and kinases, including:

-

NF-κB (p65 subunit)

-

ERK1/2 (a MAPK)

-

p38 (a MAPK)

This activation cascade leads to the upregulation of cyclooxygenase-2 (COX-2) and the subsequent production and release of prostaglandins (PGE2), as well as inflammatory cytokines like IL-6 and CCL5.[9][10] This finding is significant, as exacerbating inflammation is an undesirable effect for a drug intended to halt preterm labor.[10]

B) Anti-inflammatory Action in Human Myometrium: Conversely, in human myometrial (uterine muscle) cells, Atosiban demonstrates an anti-inflammatory effect. It has been shown to significantly suppress the pro-inflammatory response induced by Prostaglandin F2α (PGF2α).[11] In this context, Atosiban inhibits the activation of:

-

NF-κB

-

Mitogen-Activated Protein Kinases (MAPKs)

This inhibition leads to a downstream reduction in the expression of the key inflammatory and contraction-associated protein, COX-2.[11][12] This suggests a potential crosstalk between the oxytocin and prostaglandin receptor signaling pathways that Atosiban can modulate favorably in this tissue.[11]

Visualization: Atosiban's Pro-inflammatory Signaling in Amnion

Experimental Protocol: Assessing Atosiban's Effect on NF-κB Activation (Western Blot)

This protocol describes a method to assess the activation of the NF-κB pathway by measuring the nuclear translocation of the p65 subunit in response to Atosiban.

Objective: To determine if Atosiban induces the translocation of NF-κB p65 from the cytoplasm to the nucleus in primary human amniocytes.

Methodology:

-

Cell Culture: Culture primary human amniocytes, isolated from term placentas, in DMEM/F-12 medium supplemented with 10% FBS.

-

Treatment: Treat confluent cells with Atosiban (10 µM) for various time points (e.g., 0, 15, 30, 60 minutes). Include an untreated control. A positive control, such as TNF-α (10 ng/mL), should also be used.

-

Cell Fractionation:

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel.[13]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]

-

Incubate the membrane overnight at 4°C with a primary antibody against NF-κB p65.

-

Also, probe separate blots with antibodies for loading controls: α-Tubulin (cytoplasmic) and Lamin B1 (nuclear).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an ECL detection reagent.

-

-

Imaging and Analysis: Capture the chemiluminescent signal. A positive result for NF-κB activation is indicated by an increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction over time.[15]

Summary and Data Presentation

The effects of Tofacitinib and Atosiban on pro-inflammatory pathways are fundamentally different, underscoring the importance of precise molecular targeting in drug development. Tofacitinib is a consistent immunosuppressive agent, while Atosiban exhibits a remarkable context-dependent dual functionality.

Table 1: Comparative Analysis of Tofacitinib and Atosiban

| Feature | Tofacitinib | Atosiban |

| Primary Target | Janus Kinases (JAK1, JAK3)[5] | Oxytocin Receptor (OTR)[9] |

| Core Pathway | JAK-STAT Signaling[4] | G-protein Coupled Receptor (GPCR) Signaling[9][11] |

| Effect on NF-κB | Indirectly reduces activity by decreasing cytokine signaling | Activates (Amnion)[10] / Inhibits (Myometrium)[11] |

| Effect on MAPKs | Indirectly reduces activity by decreasing cytokine signaling | Activates (Amnion)[10] / Inhibits (Myometrium)[11] |

| Key Mediators | Downregulates: Pro-inflammatory cytokines (IL-2, IL-6, IL-7, IFNs, etc.)[3][5] | Upregulates (Amnion): IL-6, CCL5, COX-2, PGE2[9] Downregulates (Myometrium): COX-2[11] |

| Net Effect | Anti-inflammatory / Immunosuppressive [2] | Context-Dependent: Pro-inflammatory (Amnion) / Anti-inflammatory (Myometrium) |

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate?

- Gomez-Puerta, J. A., & M-P, P. (2013). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.

- Flanagan, M. E., et al. (2013).

- Novus Biologicals. (n.d.). Western blot Protocol specific for NFkB p65 antibody (NBP1-96139).

- Kim, S. H., et al. (2015). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via Gαi signaling. Molecular and Cellular Endocrinology, 420, 11-23.

- Majumder, S., & Dahiya, N. (2024). Tofacitinib as a potential therapeutic agent: a review.

- Kim, S. H., et al. (2016). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling. PubMed.

- Singh, R., et al. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io.

- Singh, R., et al. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io.

- Filipowicz, W., et al. (2016). Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology.

- BD Biosciences. (n.d.). Cytokine ELISA Protocol.

- BD Biosciences. (n.d.). Cytokine ELISA Protocol.

- BenchChem. (2025). ELISA protocol for measuring cytokines after 12-Dehydrogingerdione treatment.

- Kim, S. H., et al. (2017). Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium. Molecular Pharmacology, 91(6), 565-575.

- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of NF-κB Inhibition by (+)-Dhmeq.

- Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1).

- Hadzi-Lega, M., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports, 9(1), 5792.

- Hadzi-Lega, M., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. PubMed.

- ResearchGate. (2024, July 19). What will be the best way to test NFkb activation via western blot?

- Marcus, N., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ, 8, e10243.

- Pinto, C., et al. (2023). Quantification of pro-inflammatory gene expression in the pre-treatment approach by qPCR in ATDC-5.

- Sharma, P., et al. (2022). Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PLoS ONE, 17(12), e0279822.

- Guttam, S., et al. (2019). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1969, 15-26.

- AnyGenes®. (n.d.). Cell signaling qPCR arrays & biomarker research.

- YouTube. (2021, January 4). qPCR (real-time PCR) protocol explained.

Sources

- 1. Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijord.com [ijord.com]

- 4. clinexprheumatol.org [clinexprheumatol.org]

- 5. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 6. protocols.io [protocols.io]

- 7. Cytokine Elisa [bdbiosciences.com]

- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 15. researchgate.net [researchgate.net]

Atosiban Signaling: A Technical Guide to a Biased Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Antagonism

Atosiban is a synthetic peptide analogue of the neurohormone oxytocin, clinically utilized as a tocolytic to suppress preterm labor by inhibiting uterine contractions.[1][2] It functions primarily as a competitive antagonist at the oxytocin receptor (OTR), a Class A G-protein coupled receptor (GPCR).[1][3] However, its mechanism extends beyond simple blockade. Emerging evidence reveals Atosiban as a "biased agonist," a nuanced classification with significant implications for research and drug development.[1][4][5] This guide provides an in-depth exploration of the Atosiban signaling cascade, detailing its dualistic effects on OTR signaling and outlining robust methodologies for its investigation.

The Molecular Target: The Oxytocin Receptor (OTR)

The OTR is a pleiotropic GPCR that couples to multiple G-protein subtypes, primarily Gαq/11 and Gαi.[4][6][7] This promiscuous coupling allows a single ligand, oxytocin, to trigger diverse and sometimes opposing cellular responses depending on the cellular context and G-protein availability.[4][5]

-

Gαq/11 Pathway (Canonical): This is the major pathway in myometrial cells responsible for contractions.[6][8] Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC), culminating in smooth muscle contraction.[8]

-

Gαi Pathway (Non-Canonical): Coupling to Gαi proteins can trigger distinct signaling cascades, including the modulation of adenylyl cyclase activity and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which can influence processes like cell growth and inflammation.[4][5][9][10]

Atosiban's Mechanism of Action: A Tale of Two Pathways

Atosiban's unique signaling profile stems from its ability to differentially modulate these pathways.

-

Competitive Antagonism of the Gαq Pathway: Atosiban competitively binds to the OTR, effectively blocking oxytocin from activating the Gαq/11 signaling cascade.[1][5] This prevents the PLC-mediated generation of IP3 and the subsequent rise in intracellular calcium, which is the primary mechanism behind its tocolytic effect of inhibiting uterine contractions.[2]

-

Biased Agonism of the Gαi Pathway: Crucially, while blocking the Gq pathway, Atosiban simultaneously acts as an agonist for the Gαi-mediated pathway.[1][4][5][9][10] This has been demonstrated in various cell types, where Atosiban was found to stimulate GTPγS binding to Gαi proteins and activate downstream effectors like the ERK1/2 and p38 MAPK pathways.[4][5][9][10] This Gαi activation can lead to cellular responses such as the upregulation of inflammatory mediators and inhibition of cell growth.[4][5][9][10]

This biased agonism makes Atosiban an invaluable research tool, allowing for the selective blockade of Gq signaling while simultaneously probing the consequences of Gi activation from the same receptor.[1][4][5]

Visualizing the Atosiban Signaling Cascade

The dual nature of Atosiban's interaction with the oxytocin receptor can be visualized as follows:

Caption: Atosiban's dual action on the Oxytocin Receptor signaling pathways.

Experimental Methodologies for Investigating Atosiban's Signaling

A multi-faceted approach is required to fully characterize the signaling cascade of Atosiban. Key experimental protocols are detailed below.

Quantifying Receptor Binding

-

Objective: To determine the binding affinity (Ki) of Atosiban for the OTR. This is foundational to understanding its potency as a competitive antagonist.

-

Method: Radioligand binding assays are the gold standard.[11] This involves competing a fixed concentration of a radiolabeled OTR ligand (e.g., [3H]-Oxytocin) with increasing concentrations of unlabeled Atosiban in cells or membranes expressing the OTR.

| Parameter | Description | Typical Value for Atosiban |

| Ki | Inhibitory constant; a measure of binding affinity. | Low nanomolar (nM) range |

| Radioligand | e.g., [3H]-Oxytocin or a selective antagonist | - |

| Source | Recombinant cell lines (e.g., HEK293-OTR) or myometrial tissue | - |

Assessing G-Protein Activation

-

Objective: To directly measure the differential effect of Atosiban on Gq vs. Gi protein activation.

-

Method: [35S]GTPγS binding assay.[4][5] This functional assay measures the binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to G-proteins upon receptor activation. By using specific antibodies, one can immunoprecipitate and quantify activation of Gαq/11 versus Gαi.

-

Expected Outcome: Oxytocin will stimulate [35S]GTPγS binding to both Gαq and Gαi. Atosiban will inhibit oxytocin-stimulated binding to Gαq but will independently stimulate binding to Gαi.[4][5]

Measuring Downstream Second Messengers

Two key assays are used to probe the functional consequences of Gq and Gi pathway modulation.

A. Intracellular Calcium (Ca2+) Flux Assay

-

Objective: To functionally assess the antagonism of the Gq pathway by measuring the inhibition of oxytocin-induced calcium release.

-

Principle: Cells expressing OTR are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Indo-1, or kits like FLIPR Calcium Assay Kits).[12][13][14][15] Upon stimulation with oxytocin, the binding of released Ca2+ to the dye causes a change in fluorescence, which is measured over time using a fluorescence plate reader or flow cytometer.[12][13][14] Pre-treatment with Atosiban is expected to dose-dependently inhibit this fluorescent signal.[16]

Step-by-Step Protocol for Calcium Flux Assay (Plate Reader)

-

Cell Plating: Seed OTR-expressing cells (e.g., CHO-K1/OXTR) in a 96- or 384-well black, clear-bottom plate and culture overnight.[17]

-

Dye Loading: Remove culture medium and add a calcium-sensitive dye loading buffer (e.g., FLIPR Calcium Assay Kit solution) to each well.[17] Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[17]

-

Compound Preparation: Prepare a separate plate ("compound plate") with various concentrations of Atosiban for pre-treatment and a fixed concentration of Oxytocin for stimulation. Include controls: vehicle only (negative) and a calcium ionophore like Ionomycin (positive).[12]

-

Assay Execution: Place both cell and compound plates into a fluorescence plate reader (e.g., FlexStation).

-

Baseline Reading: The instrument measures baseline fluorescence for a set period (e.g., 20 seconds).

-

Antagonist Addition: The instrument automatically adds Atosiban solutions to the respective wells. Incubate for a predetermined time.

-

Agonist Stimulation: The instrument adds Oxytocin to stimulate the cells.

-

Signal Detection: Fluorescence is measured kinetically for several minutes to capture the full calcium response curve.

-

Data Analysis: The increase in fluorescence (or ratio of emissions, depending on the dye) over baseline is calculated. The IC50 of Atosiban (concentration required to inhibit 50% of the oxytocin response) is determined from the dose-response curve.

B. Inositol Phosphate (IP) Accumulation Assay

-

Objective: To directly measure the product of PLC activation, providing a more proximal readout of Gq pathway activity than calcium flux.[18]

-

Principle: The Gq pathway activation leads to the generation of IP3, which is rapidly metabolized to other inositol phosphates, including inositol monophosphate (IP1).[18] IP1 is stable and accumulates in the presence of lithium chloride (LiCl), which blocks its degradation.[18] The amount of accumulated IP1 can be quantified, often using HTRF (Homogeneous Time-Resolved Fluorescence) competition assays.[18]

-

Expected Outcome: Atosiban will dose-dependently inhibit the oxytocin-stimulated accumulation of IP1.

Caption: Experimental workflow for a Calcium Flux Assay to measure Atosiban's antagonistic activity.

Conclusion and Future Directions

Atosiban is more than a simple tocolytic; it is a sophisticated pharmacological tool that exemplifies the concept of biased agonism. Its ability to selectively antagonize the contractile Gq pathway while simultaneously activating the Gi pathway provides a unique window into the complex signaling landscape of the oxytocin receptor.[4][5] For researchers, this duality allows for the precise dissection of G-protein-specific downstream effects. For drug developers, the case of Atosiban underscores the importance of comprehensive signaling profiling beyond primary efficacy assays, as biased agonism can lead to unexpected secondary effects, both potentially therapeutic and adverse. Future research should continue to explore the physiological and pathological consequences of Atosiban-induced Gi signaling in different tissues to fully harness its potential as both a therapeutic and a research compound.

References

-

Guzzi, F., et al. (2005). The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism. Journal of Biological Chemistry. Available at: [Link]

-

McKay, E. C., & Counts, S. E. (2020). Oxytocin Receptor Signaling in Vascular Function and Stroke. Frontiers in Neuroscience, 14, 574499. Available at: [Link]

-

Kim, S. H., et al. (2016). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling. Molecular and Cellular Endocrinology, 420, 11-23. Available at: [Link]

-

Kim, S. H., et al. (2015). The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via Gαi signaling. ResearchGate. Available at: [Link]

-

GenScript. (n.d.). CHO-K1/OXTR Cells Ready-to-Use. GenScript. Available at: [Link]

-

McKay, E. C., & Counts, S. E. (2020). Oxytocin Receptor Signaling in Vascular Function and Stroke. National Library of Medicine. Available at: [Link]

-

Guzzi, F., et al. (2005). (PDF) The Oxytocin Receptor Antagonist Atosiban Inhibits Cell Growth via a "Biased Agonist" Mechanism. ResearchGate. Available at: [Link]

-

UNSW Embryology. (2020). File:Oxytocin receptor pathways.jpg. UNSW Embryology. Available at: [Link]

-

Anonymous. (n.d.). Labeling Cells and Analyzing Inositol Phospholipids. Available at: [Link]

-

Bio-protocol. (n.d.). Inositol phosphate (IP) accumulation assay. Bio-protocol. Available at: [Link]

-

Choi, S. Y., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports, 9(1), 5767. Available at: [Link]

-

Chatterjee, O., et al. (2016). An overview of the oxytocin-oxytocin receptor signaling network. Journal of Cell Communication and Signaling, 10(4), 355–360. Available at: [Link]

-

Chatterjee, O., et al. (2016). (PDF) An overview of the oxytocin-oxytocin receptor signaling network. ResearchGate. Available at: [Link]

-

Huang, W., et al. (2012). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Current protocols in immunology, Chapter 11, Unit11.1. Available at: [Link]

-

BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. BMG Labtech. Available at: [Link]

-

Vrachnis, N., et al. (2011). The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents. International Journal of Endocrinology, 2011, 350546. Available at: [Link]

-

Redfern-Nichols, T., et al. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 136(2), jcs260527. Available at: [Link]

-

Anonymous. (n.d.). CALCIUM FLUX PROTOCOL. Available at: [Link]

-

Hristopoulos, A., & Gherbi, K. (2013). Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods. Methods in Enzymology, 521, 295–310. Available at: [Link]

-

Choi, S. Y., et al. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific Reports, 9(1), 5767. Available at: [Link]

-

Wikipedia. (n.d.). Atosiban. Wikipedia. Available at: [Link]

-

Anonymous. (n.d.). Measuring Intracellular Calcium Flux on FLEXstation Systems. Available at: [Link]

-

Kaczor, A. A., et al. (2022). Computational and experimental approaches to probe GPCR activation and signaling. Methods in Cell Biology, 169, 1-21. Available at: [Link]

-

University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. University of Utah. Available at: [Link]

-

van der Wouden, M. G., et al. (2022). Covalent functionalization of G protein-coupled receptors by small molecular probes. RSC Chemical Biology, 3(2), 114-131. Available at: [Link]

-

Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. Available at: [Link]

-

Ehlert, F. J. (2015). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Medicinal Chemistry Letters, 6(6), 626-630. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Atosiban - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]

- 4. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 7. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bu.edu [bu.edu]

- 13. labs.pbrc.edu [labs.pbrc.edu]

- 14. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 15. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 16. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. genscript.com [genscript.com]

- 18. bmglabtech.com [bmglabtech.com]

Atosiban's Role in Vasopressin Receptor Antagonism: A Technical Guide

Introduction: The Vasopressin System and the Rationale for Antagonism

The nonapeptide hormone arginine vasopressin (AVP) is a key regulator of a diverse array of physiological processes, from maintaining water homeostasis and blood pressure to influencing social behaviors.[1][2] Its actions are mediated by a family of G protein-coupled receptors (GPCRs) classified into three main subtypes: V1a, V1b (or V3), and V2.[1] These receptors are distinguished by their tissue distribution, signaling mechanisms, and downstream physiological effects.[1]

The V1a and V1b receptors are coupled to the Gq/11 signaling pathway.[1] Upon AVP binding, they activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] This cascade culminates in an increase in intracellular calcium concentrations, triggering cellular responses such as smooth muscle contraction, platelet aggregation, and glycogenolysis.[1] In contrast, the V2 receptor is primarily coupled to the Gs signaling pathway, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This pathway is central to the antidiuretic effects of AVP in the kidneys.[1]

The diverse roles of vasopressin have made its receptors attractive targets for therapeutic intervention in a range of conditions, including congestive heart failure, hyponatremia, and hypertension.[2][3] Antagonism of vasopressin receptors, therefore, represents a promising strategy for modulating these physiological processes.

Atosiban: A Dual Antagonist of Oxytocin and Vasopressin Receptors

Atosiban is a synthetic nonapeptide that acts as a competitive antagonist of both oxytocin and vasopressin receptors.[4][5] It is structurally an analogue of oxytocin with modifications at four positions.[6] While clinically utilized primarily for its tocolytic properties in preventing preterm labor through oxytocin receptor blockade, Atosiban also exhibits a significant affinity for vasopressin receptors, particularly the V1a subtype.[6][7][8] This dual antagonism is a critical aspect of its pharmacological profile.

The molecular structure of Atosiban is presented below:

Caption: Chemical structure of Atosiban.

Molecular Mechanism of Action: Competitive Inhibition and Signal Pathway Modulation

Atosiban exerts its antagonistic effects by competitively binding to vasopressin and oxytocin receptors, thereby preventing the binding of the endogenous ligands.[4] This blockade at the receptor level inhibits the downstream signaling cascades.

For the V1a receptor, which is coupled to Gq, Atosiban's antagonism prevents the AVP-induced activation of phospholipase C.[1] This, in turn, blocks the production of inositol trisphosphate and the subsequent mobilization of intracellular calcium.[4] The reduction in intracellular calcium is the primary mechanism by which Atosiban leads to the relaxation of smooth muscle, such as the myometrium.[4]

Molecular dynamics simulations have provided insights into the interaction of Atosiban with neurohypophyseal receptors.[9] These studies confirm a strong and specific binding of Atosiban within the oxytocin receptor and a weaker, less specific binding to the V1a receptor.[9] The interaction with the V2 receptor is even less specific.[9]

The following diagram illustrates the antagonism of the V1a receptor signaling pathway by Atosiban:

Caption: Atosiban's antagonism of the Vasopressin V1a receptor signaling pathway.

Binding Affinity and Selectivity Profile

The therapeutic efficacy and potential side effects of a receptor antagonist are largely determined by its binding affinity (often expressed as the inhibition constant, Ki) and its selectivity for the target receptor over other related receptors. Atosiban has been characterized as having a high affinity for both the oxytocin receptor and the vasopressin V1a receptor.[8]

| Receptor Subtype | Reported Binding Affinity (Ki) | Species | Reference |

| Human Vasopressin V1a | ~0.15 nM (pKi = 9.82) | Human | [10] |

| Human Vasopressin V1b | ~251 nM (pKi = 6.6) | Human | [10] |

| Human Vasopressin V2 | Weaker, less specific binding | Human | [9] |

| Human Oxytocin | Lower affinity than V1a | Human | [7] |

| Mouse Oxytocin | 1.29 nM | Mouse | [3] |

This data indicates that Atosiban is a potent antagonist of the human V1a receptor, with a significantly lower affinity for the V1b receptor. Its interaction with the V2 receptor is weaker. While it is a well-established oxytocin receptor antagonist, some studies suggest its affinity for the V1a receptor is higher than for the oxytocin receptor.[7] This highlights the dual nature of Atosiban's pharmacology.

Experimental Protocols for Characterizing Vasopressin Receptor Antagonism

The characterization of a vasopressin receptor antagonist like Atosiban involves a series of in vitro assays to determine its binding affinity and functional potency. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay (for determining Binding Affinity, Ki)

This assay directly measures the ability of a test compound (e.g., Atosiban) to displace a radioactively labeled ligand from the vasopressin receptor.

Protocol Workflow:

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human vasopressin receptor subtype of interest (V1a, V1b, or V2).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) to each well.

-

Add increasing concentrations of the unlabeled test compound (Atosiban).

-

To determine non-specific binding, add a high concentration of an unlabeled competitor to a set of wells.

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filter mats and measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of Atosiban.

-

Plot the specific binding as a function of the logarithm of the Atosiban concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Atosiban that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (for determining Antagonist Potency)

Functional assays measure the ability of an antagonist to inhibit the cellular response induced by an agonist. For Gq-coupled receptors like V1a and V1b, common functional assays include inositol phosphate accumulation and calcium mobilization assays.

a) Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.

Protocol Workflow:

Caption: Workflow for an inositol phosphate accumulation assay.

Detailed Methodology:

-

Cell Preparation:

-

Seed cells expressing the target vasopressin receptor in a multi-well plate.

-

Label the cells by incubating them overnight with a medium containing [3H]-myo-inositol, which is incorporated into the cell membranes as phosphoinositides.

-

-

Assay Procedure:

-

Wash the cells to remove excess [3H]-myo-inositol.

-

Pre-incubate the cells with an assay buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates, allowing them to accumulate.

-

Add increasing concentrations of Atosiban to the wells and incubate.

-

Stimulate the cells by adding a fixed concentration of a vasopressin agonist (e.g., AVP).

-

Incubate to allow for the accumulation of inositol phosphates.

-

-

Extraction and Quantification:

-

Terminate the reaction by adding a lysis buffer (e.g., perchloric acid).

-

Separate the accumulated [3H]-inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography.

-

Quantify the amount of [3H]-inositol phosphates in each sample using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphates as a function of the Atosiban concentration.

-

Determine the IC50 value, which represents the concentration of Atosiban that causes a 50% inhibition of the agonist-induced IP accumulation.

-

b) Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon Gq-coupled receptor activation.

Protocol Workflow:

Caption: Workflow for a calcium mobilization assay.

Detailed Methodology:

-

Cell Preparation:

-

Seed cells expressing the target vasopressin receptor in a black-walled, clear-bottom 96- or 384-well plate.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye. The AM ester form allows the dye to cross the cell membrane.

-

Once inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Add increasing concentrations of Atosiban to the wells and incubate.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Record a baseline fluorescence reading.

-

Inject a fixed concentration of a vasopressin agonist into each well.

-

Immediately begin recording the change in fluorescence intensity over time. The fluorescence increases as the dye binds to the calcium released into the cytoplasm.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the peak response as a function of the Atosiban concentration.

-

Calculate the IC50 value for the inhibition of the agonist-induced calcium mobilization.

-

Conclusion

Atosiban's role as a vasopressin receptor antagonist, particularly at the V1a subtype, is a significant aspect of its pharmacological profile that complements its well-established function as an oxytocin receptor antagonist. A thorough understanding of its binding affinities, selectivity, and mechanism of action at these receptors is crucial for its optimal clinical use and for the development of new, more selective therapeutic agents. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of Atosiban and other vasopressin receptor modulators, enabling researchers to further elucidate the intricacies of the vasopressin system and its therapeutic potential.

References

- Thibonnier, M., Coles, P., Thibonnier, A., & Shoham, M. (2001). The Basic and Clinical Pharmacology of Nonpeptide Vasopressin Receptor Antagonists. Annual Review of Pharmacology and Toxicology, 41, 175-202.

- Thibonnier, M. (2001). The basic and clinical pharmacology of nonpeptide vasopressin receptor antagonists. Annual Review of Pharmacology and Toxicology, 41(1), 175-202.

- Lemmens-Gruber, R., & Kamyar, M. (2008). [Pharmacology and clinical relevance of vasopressin antagonists]. Internist, 49(5), 628-634.

- Ślusarz, M. J., Ślusarz, R., Meadows, R., Trojnar, J., & Ciarkowski, J. (2004). Molecular Dynamics of Complexes of Atosiban with Neurohypophyseal Receptors in the Fully Hydrated Phospholipid Bilayer.

- Busnelli, M., Saulière, A., Manning, M., Gal, C., Balestre, M. N., & Chini, B. (2012). Functional selective oxytocin-derived agonists discriminate between individual G protein family subtypes. Journal of Biological Chemistry, 287(6), 3617-3629.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). atosiban [Ligand Id: 2213] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

- Kwiatkowska, A., Ptach, M., Borovičková, L., Slaninová, J., Lammek, B., & Prahl, A. (2012). Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule. Highly potent OT receptor antagonists. Amino acids, 43(2), 617-627.

- Åkerlund, M., Strömberg, P., Hauksson, A., Andersen, L. F., Lyndrup, J., Trojnar, J., & Melin, P. (1995). Receptors for and myometrial responses to oxytocin and vasopressin in preterm and term human pregnancy: effects of the oxytocin antagonist atosiban. American journal of obstetrics and gynecology, 173(4), 1264-1269.

- Manning, M., Stoev, S., Chini, B., Durroux, T., Mouillac, B., & Guillon, G. (2008). Peptide and non-peptide agonists and antagonists for the vasopressin and oxytocin V1a, V1b, V2 and OT receptors: research tools and potential therapeutic agents. Progress in brain research, 170, 473-512.

- Vrachnis, N., Malamas, F. M., Sifakis, S., Deligeoroglou, E., & Iliodromiti, Z. (2011). The oxytocin-oxytocin receptor system and its antagonists as tocolytic agents.

- Kim, S. H., Shynlova, O., Lee, Y. H., & Lye, S. J. (2017). Differential effects of oxytocin receptor antagonists, atosiban and nolasiban, on oxytocin receptor–mediated signaling in human amnion and myometrium. Molecular and cellular endocrinology, 449, 36-46.

- Postina, R., Seeber, M., Kojro, E., & Fahrenholz, F. (2000). Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and carbetocin. FEBS letters, 485(2-3), 103-108.

- Manning, M., Miteva, M., Pancheva, S., Stoev, S., Wo, N. C., & Chan, W. Y. (2001). Design of oxytocin antagonists, which are more selective than atosiban. Journal of peptide research, 57(5), 417-431.

- Manning, M., Stoev, S., Chini, B., Durroux, T., Mouillac, B., & Guillon, G. (2008). Peptide and non-peptide agonists and antagonists for the vasopressin and oxytocin V1a, V1b, V2 and OT receptors: research tools and potential therapeutic agents. Progress in brain research, 170, 473-512.

- Blanks, A. M., Shmygol, A., & Thornton, S. (2019). Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium. Scientific reports, 9(1), 1-12.

-

ResearchGate. (n.d.). The structure of oxytocin, arginine vasopressin, and atosiban. Retrieved from [Link]

- Akerlund, M. (1997). Treatment of preterm labor with the oxytocin and vasopressin antagonist Atosiban.

- Hvidman, L., El-Sokkary, A., Hellström, P. M., & Thörnström, E. (2006). The oxytocin/vasopressin receptor antagonist atosiban delays the gastric emptying of a semisolid meal compared to saline in human. BMC gastroenterology, 6(1), 1-6.

- Kwiatkowska, A., Ptach, M., Borovičková, L., Slaninová, J., Lammek, B., & Prahl, A. (2012). Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule. Highly potent OT receptor antagonists. Amino acids, 43(2), 617-627.